molecular formula C13H16O3 B12803644 2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one CAS No. 6946-58-3

2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one

Cat. No.: B12803644
CAS No.: 6946-58-3
M. Wt: 220.26 g/mol
InChI Key: ORTRRAQKJPYUNB-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . Its stability and reactivity make it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methyl, phenyl, and propyl groups makes it versatile for various applications in research and industry.

Properties

CAS No.

6946-58-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one

InChI

InChI=1S/C13H16O3/c1-3-9-13(2)15-11(12(14)16-13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

ORTRRAQKJPYUNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OC(C(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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